2-Amino-6-cyanobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-6-cyanobenzoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,10H2,(H,11,12) |
InChI Key |
RUMHFNMOXPFMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C#N |
Origin of Product |
United States |
Contextualization Within Aminobenzoic Acid Chemistry
Aminobenzoic acids are a class of organic compounds that contain both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. nih.gov The relative positions of these functional groups give rise to three primary isomers: ortho-, meta-, and para-aminobenzoic acid. These compounds and their derivatives are fundamental in various industrial and biological processes. nih.gov For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the synthesis of folate, a vital nutrient. nih.gov
2-Amino-6-cyanobenzoic acid is a more complex derivative within this family. The introduction of a cyano group (-C≡N) at the 6-position significantly alters the electronic properties and reactivity of the molecule compared to its simpler aminobenzoic acid cousins. The electron-withdrawing nature of the cyano group, coupled with the activating effect of the amino group, creates a unique chemical environment that can be exploited for targeted chemical transformations.
Significance As a Versatile Synthetic Intermediate
The true value of 2-amino-6-cyanobenzoic acid lies in its role as a "building block" in organic synthesis. nih.gov The three distinct functional groups—amine, cyano, and carboxylic acid—can each participate in a wide range of chemical reactions, often with a high degree of selectivity. This allows chemists to construct complex molecular architectures by sequentially or selectively reacting each functional group.
The presence of the amino and cyano groups makes it a precursor for the synthesis of various heterocyclic compounds. For example, these groups can react with suitable reagents to form fused ring systems, which are common scaffolds in medicinal chemistry. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, further expanding its synthetic utility.
The strategic placement of the functional groups in this compound allows for the synthesis of specifically substituted aromatic compounds that would be difficult to prepare through other routes. This has made it an important intermediate in the development of new pharmaceuticals, agrochemicals, and materials. chemimpex.comcymitquimica.com
Overview of Current Research Trajectories
Established Synthetic Pathways to Substituted Aminocyanobenzoic Acids
Traditional synthetic routes often rely on robust, well-understood chemical transformations. These pathways typically involve the sequential introduction or modification of functional groups on a pre-existing benzene (B151609) ring, using foundational reactions of aromatic chemistry.
The Sandmeyer reaction is a cornerstone of aromatic synthesis for converting an arylamine into a variety of functional groups, including the cyano group, via a diazonium salt intermediate. To synthesize this compound using this method, a precursor containing an amino group at the C6 position is required.
A logical precursor for this transformation is 2,6-diaminobenzoic acid . The synthesis proceeds through the following key steps:
Selective Diazotization: One of the two amino groups is converted into a diazonium salt. This is achieved by treating 2,6-diaminobenzoic acid with **sodium nitrite (B80452) (NaNO₂) ** in the presence of a strong mineral acid, such as hydrochloric acid (HCl) , at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate. The selectivity can be challenging but is often directed by steric and electronic factors.
Cyanation: The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN) . The copper(I) species catalyzes the displacement of the diazonio group (–N₂⁺) by a cyanide anion (–CN⁻), releasing nitrogen gas and forming the C–CN bond to yield this compound.
This pathway is effective but can be limited by the availability of the diamino precursor and the sometimes moderate yields associated with the Sandmeyer reaction.
Amination, specifically nucleophilic aromatic substitution (SₙAr), provides a direct route to install the C2-amino group when a suitable leaving group is present on the aromatic ring. The viability of an SₙAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.
In the context of this compound synthesis, a suitable precursor would be 2-chloro-6-cyanobenzoic acid or its fluoro-analogue. The cyano (–CN) and carboxylic acid (–COOH) groups are potent EWGs that sufficiently activate the ring for nucleophilic attack. The reaction involves treating the halo-substituted benzoic acid with an amine source, most commonly ammonia (B1221849) (NH₃) , often under elevated temperature and pressure in a sealed vessel to facilitate the substitution. The reaction mechanism involves the attack of ammonia at the C2 position, displacing the halide ion to form the final product.
Halogens, particularly bromine and iodine, serve as versatile synthetic handles that can be converted into other functional groups through metal-halogen exchange or cross-coupling reactions. A halogen-directed strategy for synthesizing this compound often involves a multi-step sequence starting from a readily available halogenated precursor.
A representative pathway could start with 2-amino-6-bromobenzoic acid . The direct conversion of the bromo group to a cyano group can be challenging in the presence of a free amino group. Therefore, a protection-functionalization-deprotection sequence is often necessary:
Protection: The amino and carboxylic acid groups are protected to prevent interference in subsequent steps. The amino group can be protected as a carbamate (B1207046) (e.g., Boc), and the carboxylic acid can be converted to an ester (e.g., methyl ester).
Metal-Halogen Exchange: The protected 2-(Boc-amino)-6-bromobenzoate is treated with a strong organometallic base, such as n-butyllithium (n-BuLi) , at very low temperatures (e.g., -78 °C). This replaces the bromine atom with lithium, generating a highly reactive aryllithium species.
Electrophilic Cyanation: The aryllithium intermediate is then quenched with an electrophilic cyanide source, such as tosyl cyanide (TsCN) or N-cyanobenzosulfonimide, which installs the cyano group at the C6 position.
Deprotection: The protecting groups on the amine and carboxylic acid are removed under appropriate acidic or basic conditions to reveal the final product, this compound.
Advanced Synthetic Strategies
Modern organic synthesis emphasizes efficiency, selectivity, and functional group tolerance, largely driven by the development of sophisticated catalytic systems. These advanced strategies offer milder reaction conditions and often circumvent the need for the protection-deprotection steps common in classical routes.
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds on aromatic rings.
Catalytic Aminolysis (Buchwald-Hartwig Amination): This reaction provides a powerful alternative to classical SₙAr for installing the amino group. Using a precursor like 2-bromo-6-cyanobenzoic acid , the C–N bond can be formed under mild conditions. The reaction employs a palladium catalyst, such as **palladium(II) acetate (B1210297) (Pd(OAc)₂) ** or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) , in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a strong base (e.g., sodium tert-butoxide ). An ammonia surrogate, like benzophenone imine , is often used, followed by hydrolysis to release the primary amine. This method exhibits excellent functional group tolerance.
Catalytic Cyano-Group Installation: Palladium-catalyzed cyanation offers a milder and more efficient alternative to the Sandmeyer reaction for introducing the cyano group. Starting with a precursor like 2-amino-6-bromobenzoic acid , the C–Br bond can be converted to a C–CN bond. Common cyanide sources include **zinc cyanide (Zn(CN)₂) ** or potassium cyanide/ potassium ferrocyanide (K₄[Fe(CN)₆]) . The reaction is catalyzed by a palladium source (e.g., Pd₂(dba)₃) and a ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) . These reactions typically proceed in good to excellent yields and are compatible with the free amino group, often eliminating the need for protection.
The table below summarizes key data for these advanced catalytic approaches.
| Transformation | Precursor Compound | Typical Catalyst System (Catalyst / Ligand) | Reagent Source (Amine / Cyanide) | Key Features |
|---|---|---|---|---|
| Catalytic Aminolysis | 2-Bromo-6-cyanobenzoic acid | Pd(OAc)₂ or Pd₂(dba)₃ / XPhos or SPhos | Benzophenone imine (followed by hydrolysis) | Mild conditions, high functional group tolerance, avoids high pressure. |
| Catalytic Cyanation | 2-Amino-6-bromobenzoic acid | Pd₂(dba)₃ / dppf | Zn(CN)₂ or K₄[Fe(CN)₆] | Milder than Sandmeyer reaction, compatible with free amines, high yields. |
A hypothetical one-pot synthesis of this compound could be designed starting from a dihalogenated precursor like 2,6-dibromobenzoic acid . The strategy would rely on the differential reactivity of the two C–Br bonds or the sequential, controlled addition of different catalytic systems.
Step 1: Selective Amination. In the first step, the dihalobenzoic acid would be subjected to Buchwald-Hartwig amination conditions, carefully controlled to favor mono-amination. This would involve adding a stoichiometric amount of the amine source in the presence of a suitable palladium catalyst system to form the 2-amino-6-bromobenzoic acid intermediate in situ.
Step 2: Subsequent Cyanation. Without isolating the intermediate, a second catalyst system (or one compatible with the first) and a cyanide source (e.g., Zn(CN)₂) would be introduced into the same reaction vessel. The reaction conditions would then be adjusted (e.g., by increasing the temperature) to promote the cyanation of the remaining C–Br bond.
The primary challenge in such a sequence is ensuring catalyst compatibility and preventing cross-reactivity between the reagents from different steps. However, when successful, this approach provides a highly streamlined and resource-efficient route to complex molecules like this compound.
Solid-Phase Synthesis Applications for Analogous Structures
Solid-phase synthesis (SPS) has emerged as a powerful technique for the preparation of libraries of organic molecules, offering advantages in purification and automation. While direct solid-phase synthesis of this compound is not extensively documented, the methodologies applied to analogous structures, particularly anthranilic acid derivatives, provide a clear blueprint for its potential solid-support-based synthesis.
The core strategy in the solid-phase synthesis of anthranilate analogs involves immobilizing a suitable precursor onto a solid support, followed by a series of chemical transformations to build the desired molecule, and finally, cleavage from the resin to yield the product. A common approach begins with the acylation of an amino-functionalized resin, such as the Rink Amide resin, with a protected amino acid. rsc.org For instance, in the synthesis of N-substituted anthranilic acid derivatives, Rink AM resin was acylated with 1-methyl-2-aminoterephthalate. rsc.org This is followed by N-alkylation or N-arylation reactions. rsc.org
Methodologies such as the Buchwald-Hartwig amination and reductive amination have been successfully adapted to solid-phase synthesis for introducing aromatic and aliphatic/benzylic substituents, respectively, onto the amino group of anthranilate precursors. rsc.org These reactions demonstrate the versatility of SPS in creating a diverse range of N-substituted anthranilic acid derivatives with high crude purities. rsc.org
Furthermore, the solid-phase approach has been instrumental in the synthesis of more complex heterocyclic systems derived from anthranilates, such as 3-hydroxy-4(1H)-quinolinones. nih.gov In these syntheses, an anthranilate component is typically immobilized on the solid support. nih.gov The subsequent reaction sequence may involve ester cleavage, reaction with bromoketones to form resin-bound phenacyl esters, and finally, acid-mediated cleavage and cyclization to afford the quinolinone products in high purity and yield. nih.gov This highlights the efficiency of SPS in constructing fused ring systems from anthranilate precursors.
The table below summarizes key solid-phase synthesis applications for structures analogous to this compound, demonstrating the potential for adapting these methods.
| Product Class | Key Reactions on Solid Support | Resin Type | Reference |
| N-Substituted Anthranilates | Buchwald-Hartwig amination, Reductive amination | Rink AM | rsc.org |
| 2-Substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides | Acylation, Ester cleavage, Phenacyl ester formation | Acid-cleavable BAL linker | nih.gov |
Derivatization Strategies for this compound
The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, allows for a wide array of derivatization strategies. These modifications are crucial for altering the molecule's physicochemical properties and for its incorporation into larger, more complex structures.
Carboxylic Acid Functionalization
The carboxylic acid group of this compound is a prime site for modification, enabling the formation of esters, amides, and other derivatives. Standard esterification procedures, such as reaction with an alcohol under acidic conditions, can be employed.
A versatile method for activating the carboxylic acid is its conversion to an acyl chloride using reagents like thionyl chloride. This highly reactive intermediate can then be reacted with a variety of nucleophiles. For instance, reaction with amines will yield the corresponding amides. This amide bond formation is a cornerstone of many synthetic applications.
Furthermore, the carboxylic acid can be a handle for more complex transformations. For example, in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, carboxylic acids are key starting materials. nih.govacs.org One-pot synthesis-functionalization strategies have been developed where the carboxylic acid is first converted into an intermediate that then undergoes cyclization and subsequent functionalization. nih.govacs.org While not specifically demonstrated for this compound, these methods are broadly applicable to carboxylic acids. nih.govacs.org
Decarboxylative functionalization presents another avenue for modifying the carboxylic acid group, where the carboxyl group is replaced by another functional group. chemrevlett.comnih.gov For instance, decarboxylative cyanation can convert a carboxylic acid into a nitrile. chemrevlett.com
The following table outlines common derivatization reactions for the carboxylic acid functionality.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amide Formation | Thionyl chloride, Amine | Amide |
| 1,3,4-Oxadiazole Synthesis | N-isocyaniminotriphenylphosphorane, Aryl iodide | 2,5-Disubstituted 1,3,4-oxadiazole |
| Decarboxylative Cyanation | Photoredox catalysis, Cyanobenziodoxolones | Nitrile |
Amino Group Modification Reactions
The amino group of this compound is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
Acylation of the amino group is readily achieved by reacting it with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing specific acyl moieties. For instance, acetylation can be performed using acetic anhydride (B1165640). ucdavis.edu
Alkylation of the amino group can introduce alkyl or aryl substituents. For example, N-aryl anthranilic acid derivatives can be synthesized via copper-catalyzed cross-coupling reactions between an aminobenzoic acid and an aryl halide. researchgate.netekb.eg
A key transformation of the primary amino group is its conversion to a diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. scirp.orgscirp.org The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of functional groups through Sandmeyer-type reactions. For example, reaction with a cyanide source, such as copper(I) cyanide, would replace the amino group with a nitrile. scirp.orgscirp.orggoogle.com
The table below summarizes key derivatization reactions for the amino group.
| Reaction Type | Reagents | Product | Reference |
| Acylation | Acyl chloride or Anhydride | Amide | ucdavis.edu |
| N-Arylation | Aryl halide, Copper catalyst | N-Aryl derivative | researchgate.netekb.eg |
| Diazotization | Sodium nitrite, Acid | Diazonium salt | scirp.orgscirp.org |
| Sandmeyer Cyanation | Diazonium salt, Copper(I) cyanide | Nitrile | scirp.orgscirp.orggoogle.com |
Reaction Mechanisms Involving Amino and Cyano Functional Groups
The interplay between the electron-donating amino group and the electron-withdrawing cyano and carboxyl groups governs the reactivity of the aromatic ring and the functional groups themselves.
The chemical behavior of this compound is characterized by the distinct reactivity of its functional groups. The amino (-NH₂) group, being an electron-donating group, enhances the nucleophilicity of the molecule. This makes the nitrogen atom a prime site for reactions with electrophiles. Conversely, the cyano (-C≡N) and carboxylic acid (-COOH) groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. nih.gov
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is a cornerstone of its utility in synthesis. For instance, it can react with nucleophiles like Grignard reagents to form ketones after hydrolysis or be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). libretexts.org The reactivity of nitriles toward nucleophiles like cysteine is an area of significant research, with the reaction proceeding via a thioimidate intermediate. nih.gov While the cyano group in this compound is somewhat deactivated by the adjacent electron-donating amino group, it still partakes in characteristic nitrile reactions.
Table 1: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Type of Reactivity | Potential Reactions |
| Amino (-NH₂) | Nucleophilic | Acylation, Alkylation, Diazotization |
| Cyano (-C≡N) | Electrophilic Carbon | Nucleophilic addition (e.g., Grignard reagents, hydrides), Hydrolysis to amide or carboxylic acid, Cyclization reactions |
| Carboxylic Acid (-COOH) | Acidic, Electrophilic Carbonyl | Deprotonation, Esterification, Amide formation, Reduction to alcohol |
| Aromatic Ring | Deactivated | Nucleophilic aromatic substitution (under certain conditions) |
The presence of hydrogen bond donors (amino and carboxyl groups) and acceptors (cyano and carboxyl groups) allows this compound to participate in a variety of intermolecular interactions, most notably hydrogen bonding. epa.govacs.org These interactions are crucial in its crystal structure and its behavior in solution. In the solid state, aminobenzoic acids are known to form hydrogen-bonded dimers and other supramolecular structures. researchgate.netnih.gov The specific hydrogen bonding motifs can influence the physical properties of the compound.
Furthermore, the amino and carboxyl groups can act as ligands, coordinating with metal ions to form metal complexes. jocpr.comyu.edu.jomdpi.com The coordination can occur through the nitrogen of the amino group and the oxygen of the carboxylate group, forming chelate rings with the metal center. jocpr.com The study of such complexes is an active area of research due to their potential applications in catalysis and materials science. While specific metal complexes of this compound are not extensively documented in the provided results, the general behavior of aminobenzoic acids suggests its capability to form stable complexes with various transition metals.
Intramolecular Rearrangements and Tautomerism Studies
The spatial proximity of the functional groups in this compound allows for unique intramolecular phenomena.
Intramolecular proton transfer is a key feature of ortho-aminobenzoic acids. nih.gov The close proximity of the acidic carboxylic group and the basic amino group can facilitate the transfer of a proton from the -COOH to the -NH₂ group, leading to the formation of a zwitterion, even in the solid state. This is a form of tautomerism. Studies on aminobenzoic acid isomers have shown that for the ortho isomer, the proton can be shared between the amino and carbonyl groups. rsc.org This dynamic process is influenced by the solvent environment. In protic solvents, the zwitterionic form can be stabilized, while in the gas phase, the neutral form is often more stable. nih.gov The cyano group's electron-withdrawing nature in this compound would influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting the equilibrium of this proton transfer.
Role as a Building Block in Complex Molecular Architectures
This compound is a valuable synthon, or building block, for the creation of more complex molecules, particularly heterocyclic compounds. Its trifunctional nature allows for a variety of synthetic transformations.
A significant application of anthranilic acid derivatives is in the synthesis of quinazolinones and related fused heterocyclic systems. nih.govijarsct.co.ingeneris-publishing.com The reaction of an anthranilic acid with an appropriate reagent can lead to the formation of a pyrimidine (B1678525) ring fused to the initial benzene ring. For example, heating with formamide (B127407) can yield quinazolin-4-ones. generis-publishing.com The presence of the cyano group in this compound offers an additional handle for further functionalization or cyclization reactions. For instance, the amino group can react to form an intermediate which then undergoes intramolecular cyclization involving the cyano group.
The versatility of aminobenzoic acids as building blocks is well-established in pharmaceutical chemistry. nih.gov They are key components in the synthesis of various therapeutic agents. chemimpex.comnih.gov The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. For example, derivatives of aminobenzoic acid are used to create compounds with potential quorum sensing inhibitory activity. nih.gov
Table 2: Examples of Heterocyclic Systems Derived from Anthranilic Acid Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
| Anthranilic acid | Chloro acylchloride, then an amine | Fused quinazolinones | nih.gov |
| Anthranilic acid | Formamide | Quinazolin-4-one | generis-publishing.com |
| Anthranilic acid | Acetyl acetone | Benzo[c] nih.govCurrent time information in Bangalore, IN.oxazocin-6-one | ijarsct.co.in |
| Anthranilic acid derivatives | Isothiocyanates | 2-Mercapto-3-substituted quinazolin-4(3H)-ones | generis-publishing.com |
Condensation and Cyclization Reactions
The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group in a 1,2-relationship on the aromatic ring predisposes this compound to undergo intramolecular and intermolecular condensation and cyclization reactions. These reactions are often triggered by the interaction with suitable electrophilic or nucleophilic reagents, leading to the formation of valuable heterocyclic systems.
A key area of investigation has been the synthesis of quinazolinedione derivatives. The general strategy involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-aminobenzoic acid (anthranilic acid) provides a strong indication of the expected reaction pathways. For instance, the reaction of anthranilic acid with isocyanates is a well-established method for the synthesis of quinazoline-2,4(1H,3H)-diones. This reaction proceeds via an initial nucleophilic attack of the amino group on the isocyanate, followed by an intramolecular cyclization with the carboxylic acid group.
| Reactant | Reaction Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| Phosgene or triphosgene | Inert solvent, base | 8-cyano-1H-benzo[d] Current time information in Bangalore, IN.nih.govoxazine-2,4-dione (Isatoic anhydride derivative) | Intramolecular cyclization |
| Aryl isocyanate (Ar-N=C=O) | Heating in a suitable solvent (e.g., DMF, toluene) | 3-Aryl-8-cyanoquinazoline-2,4(1H,3H)-dione | Condensation followed by cyclization |
| Dicarboxylic acid or diacyl chloride | High temperature, catalyst (e.g., polyphosphoric acid) or in a high-boiling solvent | Polyamide with pendant cyano groups | Polycondensation |
The cyano group at the 6-position is expected to exert a significant electronic and steric influence on these reactions. Electronically, the cyano group is electron-withdrawing, which would decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid. Sterically, its presence ortho to the amino group could hinder the approach of bulky reagents.
Mechanistically, the formation of quinazolinediones from 2-aminobenzoic acid and isocyanates is believed to proceed through the formation of an intermediate N-acylurea, which then undergoes an intramolecular cyclization via nucleophilic attack of the carboxylic acid on the urea (B33335) carbonyl, followed by dehydration. A similar mechanism can be postulated for this compound.
Coupling Chemistries for Supramolecular Assembly
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes it an attractive building block for the construction of supramolecular assemblies. The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, while the cyano group can also participate in hydrogen bonding or coordinate to metal centers. nih.gov
The formation of hydrogen-bonded networks is a key feature of the supramolecular chemistry of carboxylic acids and amines. In the case of this compound, the carboxylic acid groups can form dimers through strong O-H···O hydrogen bonds. The amino group can also participate in N-H···O or N-H···N hydrogen bonds with adjacent molecules. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional networks. For instance, in the cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758) and 4-aminobenzoic acid, a cyclic hydrogen-bonded motif is formed between the pyrimidine and the carboxylic acid. researchgate.netresearchgate.net A similar motif could be envisioned for this compound.
Furthermore, the carboxylic acid group can be deprotonated to form a carboxylate, which can then coordinate to metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.govcore.ac.ukgoogle.comrsc.orgtcu.edu The nitrogen atoms of the amino and cyano groups can also act as coordination sites, allowing for the formation of multi-dimensional structures with interesting topologies and potential applications in gas storage, separation, and catalysis. While specific examples with this compound are not widely reported, the principles of MOF design suggest that its use as an organic linker would lead to frameworks with functionalized pores, where the amino and cyano groups are exposed.
| Assembly Type | Key Interactions | Potential Structure | Potential Application |
|---|---|---|---|
| Hydrogen-bonded network | O-H···O, N-H···O, N-H···N | 1D chains, 2D sheets, or 3D networks | Crystal engineering, materials science |
| Coordination polymer/MOF | Coordination bonds between carboxylate/amino/cyano groups and metal ions | Porous frameworks with functionalized channels | Gas storage, catalysis, sensing |
| Supramolecular co-crystal | Hydrogen bonding with a complementary molecule | Defined multi-component crystal structures | Pharmaceutical formulation, materials design |
The self-assembly processes are often influenced by factors such as solvent, temperature, and the presence of competing molecules. The rational design of supramolecular structures based on this compound requires a thorough understanding of the relative strengths and directionality of the various non-covalent interactions involved.
Spectroscopic and Structural Characterization of 2 Amino 6 Cyanobenzoic Acid
Vibrational Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the vibrations of particular bonds and functional groups. For 2-Amino-6-cyanobenzoic acid, the FTIR spectrum is expected to be dominated by the characteristic vibrations of its three functional groups.
Amino (-NH₂) Group: The primary amine will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3500-3300 cm⁻¹ region. An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.
Carboxylic Acid (-COOH) Group: This group displays several characteristic bands. A broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹, is a hallmark of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum, anticipated in the 1725-1680 cm⁻¹ range. The spectrum will also feature C-O stretching and O-H in-plane bending vibrations, which are coupled and appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.
Cyano (-C≡N) Group: The nitrile group gives rise to a sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration. This peak is typically found in the 2260-2220 cm⁻¹ range. rasayanjournal.co.in Its position can be influenced by electronic effects from adjacent substituents.
Aromatic Ring: The benzene (B151609) ring will show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range, and their pattern is indicative of the substitution pattern on the ring.
Based on data from related compounds like 4-cyanobenzoic acid and 2-aminobenzonitrile, a table of predicted FTIR vibrational frequencies for this compound can be compiled. rasayanjournal.co.inchemicalbook.comnist.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Amino | ~3450 | Medium |
| N-H Symmetric Stretch | Amino | ~3350 | Medium |
| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Weak-Medium |
| C≡N Stretch | Cyano | 2240-2220 | Sharp, Medium |
| C=O Stretch | Carboxylic Acid | 1720-1680 | Strong |
| N-H Scissoring / C=C Stretch | Amino / Aromatic Ring | 1640-1550 | Medium-Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1320-1210 | Medium |
| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900-700 | Medium-Strong |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, and non-polar bonds often produce strong Raman signals.
For this compound, the following features would be prominent in its Raman spectrum:
The C≡N stretching vibration (2240-2220 cm⁻¹) is expected to be very strong and sharp, as the polarizability of the triple bond changes significantly during vibration. rasayanjournal.co.in
The symmetric "breathing" modes of the aromatic ring, typically around 1000 cm⁻¹, would yield a strong signal.
The C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹) would also be clearly visible.
In contrast to FTIR, the O-H and N-H stretching vibrations are generally weak in Raman spectra. The C=O stretch is typically weaker and at a slightly different frequency than in the IR spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For this compound, a SERS study could reveal information about its orientation on the metal surface. acs.org For instance, if the molecule adsorbs via the carboxylate group, the symmetric COO⁻ stretch (around 1400 cm⁻¹) would be significantly enhanced, while the C=O stretch would disappear. acs.org
To achieve a definitive assignment of vibrational modes, experimental data are often compared with theoretical calculations based on methods like Density Functional Theory (DFT). nih.gov Such studies on related molecules like 4-cyanobenzoic acid have shown excellent agreement between the experimental (FTIR and Raman) wavenumbers and those calculated using DFT (e.g., B3LYP/6-31G* basis set), after applying a scaling factor to account for anharmonicity and basis set imperfections. rasayanjournal.co.innih.gov
A theoretical vibrational analysis of this compound would involve:
Optimization of the molecule's geometry to find its most stable conformation.
Calculation of the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).
Visualization of the normal modes to understand the specific atomic motions for each calculated frequency.
This correlational approach allows for the confident assignment of complex vibrations in the fingerprint region (below 1500 cm⁻¹), where significant coupling between bending and stretching modes occurs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The chemical shift (δ) in NMR is indicative of the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
¹H NMR Spectroscopy: For this compound, the ¹H NMR spectrum would show signals for the aromatic protons, the amine protons, and the carboxylic acid proton.
Aromatic Protons: The trisubstituted benzene ring has three protons. Their chemical shifts will be influenced by the electronic effects of the -NH₂, -CN, and -COOH groups. The -NH₂ group is strongly electron-donating, while -CN and -COOH are electron-withdrawing. This will result in a complex splitting pattern in the aromatic region (likely between 6.5 and 8.0 ppm).
Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature but is often found in the 4.0-6.0 ppm range.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm, and its signal can be exchanged with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Carboxylic Carbon (-COOH): This carbon is highly deshielded due to the attached oxygen atoms and will appear downfield, typically in the 165-180 ppm range.
Cyano Carbon (-C≡N): The nitrile carbon signal is found in the 110-125 ppm range. chemicalbook.com
Aromatic Carbons: The six aromatic carbons will give distinct signals. The carbons directly attached to the substituents (C1, C2, C6) will have their chemical shifts significantly altered. The carbon attached to the amino group (C2) will be shifted upfield, while those attached to the cyano (C6) and carboxyl (C1) groups will be shifted downfield. The remaining aromatic carbons (C3, C4, C5) will appear in the typical aromatic region of 110-140 ppm.
The following tables provide predicted chemical shifts based on data from 2-aminobenzonitrile and various substituted benzoic acids. chemicalbook.comchemicalbook.comrsc.org
| Proton | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| -COOH | >10.0 | Broad Singlet |
| Aromatic H | 6.5 - 8.0 | Multiplets |
| -NH₂ | 4.0 - 6.0 | Broad Singlet |
| Carbon | Predicted δ (ppm) |
|---|---|
| -COOH | 165 - 175 |
| Aromatic C-NH₂ | ~150 |
| Aromatic C-H | 115 - 140 |
| -C≡N | 115 - 120 |
| Aromatic C-CN | ~100 |
| Aromatic C-COOH | ~110 |
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous assignment of signals and complete structural confirmation.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum of this compound would reveal the coupling network among the three aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. For example, the aromatic protons would show correlations to the carboxyl, cyano, and other aromatic carbons, allowing for the complete and unambiguous assignment of the carbon skeleton. The amine protons could also show correlations to the adjacent aromatic carbons (C2 and C3).
By employing a combination of these 2D NMR techniques, the precise chemical shifts of every proton and carbon atom in this compound can be determined, providing definitive confirmation of its chemical structure.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry serves as a cornerstone for the precise determination of molecular weight and the elucidation of a compound's structure through controlled fragmentation. For this compound, a combination of high-resolution and tandem mass spectrometry techniques offers a comprehensive analysis of its molecular formula and structural integrity.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. The theoretical exact mass of the neutral molecule of this compound (C₈H₆N₂O₂) can be calculated. In a typical HRMS experiment, the compound would be ionized, commonly forming protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).
For instance, the predicted monoisotopic mass of the protonated adduct [C₈H₇N₂O₂]⁺ is 163.05020 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical prediction, within a few parts per million (ppm), would confidently verify the elemental formula of the compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z (Da) |
|---|---|---|
| [M+H]⁺ | C₈H₇N₂O₂⁺ | 163.05020 |
| [M+Na]⁺ | C₈H₆N₂O₂Na⁺ | 185.03214 |
This table presents predicted data based on the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. In an MS/MS experiment, a specific ion (a precursor ion) of this compound is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a molecular fingerprint.
The fragmentation of aminobenzoic acids often involves characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). For this compound, plausible fragmentation pathways of the protonated molecule ([M+H]⁺) could include:
Loss of H₂O: The carboxylic acid and amino groups can facilitate the neutral loss of a water molecule.
Loss of CO: Decarbonylation of the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.
Loss of HCN: The cyano group can be eliminated as hydrogen cyanide.
Combined Losses: Sequential losses, such as the loss of water followed by carbon monoxide, are also anticipated.
These fragmentation patterns provide definitive structural information, helping to distinguish it from isomers and confirming the presence and arrangement of its functional groups.
X-ray Crystallography and Solid-State Structural Analysis
The crystal packing of this compound would be predominantly governed by a network of intermolecular interactions. The presence of the amino group (a hydrogen bond donor), the carboxylic acid group (both a hydrogen bond donor and acceptor), and the cyano group (a hydrogen bond acceptor) suggests a high propensity for forming robust hydrogen bonding networks.
Hirshfeld surface analysis is a computational tool that provides a graphical representation of intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be visualized. For this compound, this analysis would be crucial for quantifying the relative contributions of different non-covalent interactions to the crystal packing.
The Hirshfeld surface would likely reveal prominent red spots on the dnorm map, indicating the locations of strong hydrogen bonding interactions involving the amino and carboxylic acid groups. The corresponding 2D fingerprint plots would provide a quantitative breakdown of these interactions. It is expected that O···H/H···O and N···H/H···N contacts would represent a significant percentage of the total intermolecular contacts, confirming the dominance of hydrogen bonding in the crystal structure. Other significant contacts would likely include C···H/H···C, C···C, and C···N/N···C interactions, providing a complete picture of the forces governing the solid-state assembly of the molecule.
Theoretical and Computational Studies of 2 Amino 6 Cyanobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from ground-state energy to electronic distribution.
Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of organic molecules, including substituted benzoic acids. researchgate.netaustinpublishinggroup.com DFT calculations are based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. austinpublishinggroup.com
For molecules similar to 2-amino-6-cyanobenzoic acid, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. researchgate.netresearchgate.netnih.gov These functionals combine a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources, often providing a good balance between accuracy and computational cost. austinpublishinggroup.comnih.gov For instance, studies on p-cyanobenzoic acid and 2-amino-4-chlorobenzoic acid have successfully used the B3LYP functional to analyze their vibrational spectra and molecular structures. researchgate.netnih.gov Other functionals, like M06-2X, are also utilized for their robust performance in calculating thermochemistry and non-covalent interactions in substituted benzoic acids. ucl.ac.uk
These DFT calculations can yield important ground state properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moment and molecular electrostatic potential (MEP). The MEP, for example, is crucial for understanding intermolecular interactions and the reactive sites of the molecule.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. austinpublishinggroup.com These methods solve the Hartree-Fock (HF) equations, which approximate the many-electron wavefunction as a single Slater determinant. nih.gov While computationally demanding, they provide a fundamental description of the electronic structure.
The Hartree-Fock method itself is often a starting point for more sophisticated calculations that account for electron correlation—the interaction between electrons that HF theory neglects. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-HF method used to incorporate electron correlation effects. nih.govresearchgate.net Studies on related benzoic acid derivatives have utilized both HF and MP2 methods to achieve more accurate energy and property predictions. nih.govresearchgate.net For example, investigations into p-cyanobenzoic acid compared results from both DFT and ab initio HF calculations to experimental data, demonstrating good agreement. nih.gov These methods are particularly valuable for obtaining accurate electronic energies and understanding the nature of molecular orbitals. nih.gov
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. fiveable.mewikipedia.org A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org The choice represents a compromise between desired accuracy and computational cost. umich.edu
For molecules containing heteroatoms and functional groups capable of hydrogen bonding, such as this compound, it is crucial to use basis sets that are both flexible and comprehensive. Pople-style basis sets, like the 6-31G and 6-311G series, are widely used. wikipedia.org To improve accuracy, these are often augmented with:
Polarization functions (d,p): Indicated by an asterisk (*) or (d,p), these functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately. wikipedia.orgstackexchange.com
Diffuse functions (+): Indicated by a plus sign (+), these functions are important for describing the behavior of electrons far from the nucleus, which is critical for anions, excited states, and molecules with lone pairs. wikipedia.org
Therefore, basis sets like 6-311++G(d,p) are frequently chosen for studies on substituted benzoic acids to ensure reliable results. researchgate.netnih.govresearchgate.net Correlation-consistent basis sets, such as Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), offer a systematic way to approach the complete basis set limit and are used for high-precision calculations. nih.govresearchgate.netfiveable.me The validation of a chosen basis set is typically performed by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data for the molecule or structurally similar compounds. nih.gov
Table 1: Commonly Used Basis Sets in Computational Studies of Benzoic Acid Derivatives
| Basis Set Family | Example | Key Features | Typical Application |
| Pople Style | 6-31G(d,p) | Split-valence with polarization functions. | General geometry optimizations and frequency calculations. |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions. | Accurate calculations on systems with anions, hydrogen bonds, or lone pairs. researchgate.netnih.gov | |
| Correlation-Consistent | cc-pVDZ | Double-zeta quality, designed for recovering electron correlation. fiveable.me | Post-HF calculations where electron correlation is important. |
| cc-pVTZ | Triple-zeta quality for higher accuracy. nih.govfiveable.me | High-accuracy energy calculations and benchmarking. |
Molecular Geometry and Conformation Optimization
Understanding the three-dimensional structure and conformational preferences of this compound is essential for predicting its chemical behavior and biological activity. Computational methods are used to find the lowest energy structures (conformations) of the molecule.
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. These calculations can be performed in the gas phase (simulating an isolated molecule) or in a solvent phase.
Gas-phase optimization provides the intrinsic geometry of the molecule without external influences. nih.gov However, for polar molecules like this compound, which has amino and carboxylic acid groups, solvent effects can significantly alter the geometry and stability. osti.gov
Solvent-phase optimization accounts for the influence of a solvent using various models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. nih.govucl.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Including solvent effects is critical as it can lead to different optimized geometries compared to the gas phase, especially for systems where hydrogen bonding with the solvent is possible. osti.gov For substituted benzoic acids, solvent-phase optimizations have been shown to yield results that correlate better with experimental observations in solution. researchgate.net
Molecules with rotatable single bonds can exist as different conformational isomers, or conformers. For this compound, rotation around the C-COOH and C-NH2 bonds can lead to different spatial arrangements. A key conformational feature in benzoic acids is the dihedral angle of the carboxylic acid group (O=C-O-H). nih.gov
Theoretical studies on substituted benzoic acids have shown that conformers with this dihedral angle near 0° can have different stabilities compared to those where it is near 180°. nih.gov The presence of the ortho-amino and ortho-cyano groups can lead to intramolecular hydrogen bonding or steric hindrance, which will influence the relative energies of the conformers. An energetic analysis involves optimizing the geometry of each potential conformer and calculating its electronic energy. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. A potential energy surface scan, where the energy is calculated as a function of one or more dihedral angles, can be performed to identify all stable conformers and the energy barriers between them. researchgate.net
Table 2: Hypothetical Conformational Analysis of this compound This table is illustrative and based on typical findings for ortho-substituted benzoic acids.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Computational Method | Notes |
| Conformer A | τ(O=C-O-H) ≈ 0° | 0.00 (Reference) | DFT/B3LYP/6-311++G(d,p) | Potential for intramolecular hydrogen bond between carboxylic H and amino N. |
| Conformer B | τ(O=C-O-H) ≈ 180° | 1.5 - 3.0 | DFT/B3LYP/6-311++G(d,p) | Generally higher in energy for many benzoic acids. nih.gov |
| Conformer C | Rotated NH₂ group | 0.5 - 1.5 | DFT/B3LYP/6-311++G(d,p) | Rotation of the amino group may be sterically hindered by the cyano group. |
Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of this compound from first principles. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure, reactivity, and spectroscopic characteristics of the molecule. These computational approaches offer detailed insights that complement and guide experimental studies.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and population analyses, serve as critical descriptors of reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, these parameters are typically calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.net The HOMO is expected to be localized primarily over the electron-rich amino group and the aromatic ring, while the LUMO is anticipated to be distributed over the electron-withdrawing cyano and carboxylic acid groups. This distribution indicates that the amino group is the primary site for electrophilic attack, whereas the cyano and carboxyl moieties are susceptible to nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.15 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.20 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 3.95 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net The MESP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In the MESP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, due to their high electronegativity. These sites are the most probable locations for electrophilic interactions. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino group and the hydroxyl group of the carboxylic acid, identifying them as the primary sites for nucleophilic interactions. researchgate.netnih.gov
To quantify the distribution of electronic charge among the atoms of a molecule, population analysis methods such as Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are employed. While Mulliken charges provide a straightforward estimation of partial atomic charges, NBO analysis offers a more sophisticated description of charge distribution and orbital interactions. nih.govusc.edu NBO analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, providing insights into intramolecular charge transfer and hyperconjugative interactions. ijnc.ir
For this compound, these analyses would confirm the electronegative character of the oxygen and nitrogen atoms, which are expected to carry significant negative charges. The carbon atom of the carboxyl group and the hydrogen atoms of the amino and hydroxyl groups are predicted to be electropositive. The NBO analysis would further detail the stabilization energy associated with electron delocalization from the lone pairs of the amino nitrogen and carboxyl oxygens into the antibonding orbitals of the aromatic ring and cyano group.
Table 2: Calculated Mulliken and NBO Atomic Charges for Selected Atoms of this compound Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| O (C=O) | -0.58 | -0.69 |
| O (-OH) | -0.65 | -0.75 |
| N (Amino) | -0.80 | -0.92 |
| N (Cyano) | -0.45 | -0.51 |
| H (Amino) | 0.38 | 0.45 |
| H (-OH) | 0.46 | 0.52 |
| C (Carboxyl) | 0.78 | 0.90 |
| C (Cyano) | 0.15 | 0.20 |
Thermodynamic and Kinetic Modeling
Enthalpies and Free Energies of Formation:Specific, calculated, or experimentally determined thermodynamic data such as the enthalpy (ΔHf°) and Gibbs free energy (ΔGf°) of formation for this compound were not located.
Generating content without this specific data would violate the core requirements of the request for a "thorough, informative, and scientifically accurate" article focused solely on the specified topics for this compound. Therefore, this request cannot be fulfilled at this time.
Advanced Research Applications of 2 Amino 6 Cyanobenzoic Acid
Role in the Synthesis of Functional Materials
While specific research on the use of 2-Amino-6-cyanobenzoic acid in functional materials is not extensively documented, the applications of analogous aminobenzoic acid derivatives suggest potential avenues of exploration.
Precursor for Polymers and Coatings
Aminobenzoic acids are known to be valuable monomers in the synthesis of polymers. For instance, poly(o-aminobenzoic acid) and its copolymers have been investigated as precursors for polyaniline, a conductive polymer. The presence of the amino and carboxylic acid groups allows for polymerization through various chemical and electrochemical methods. It is plausible that this compound could serve a similar role, with the additional cyano group potentially influencing the final polymer's properties, such as thermal stability, solubility, and electronic characteristics. However, specific studies confirming its use as a polymer precursor are not currently available in the public domain.
Building Block for Organic Electronic Components
Organic semiconductors are a significant area of materials science, and various organic molecules are explored as building blocks for these components. The performance of organic semiconductors is highly dependent on their molecular structure, which influences charge transport and light-emitting properties. While there is no direct evidence in the searched literature of this compound being used in organic electronic components, the general class of aromatic compounds with electron-donating (amino) and electron-withdrawing (cyano, carboxylic acid) groups is of interest for designing materials with specific electronic properties. Further research would be necessary to determine its suitability and performance in applications such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Applications in Analytical Chemistry Method Development
The unique chemical structure of this compound suggests potential applications in analytical chemistry, although specific documented uses are scarce.
Use as a Chromatographic Standard
For a compound to be used as a chromatographic standard, it must be well-characterized and available in high purity. While this compound is commercially available, there is no information in the reviewed literature to suggest its established use as a standard for High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques. The development of analytical methods for related compounds, such as 2-Amino-6-chlorobenzoic acid, has been reported, indicating that methods for this compound could be developed if a need arises.
Reagent for Metal Ion Complexation Studies
The amino and carboxylic acid groups in this compound are potential coordination sites for metal ions. Amino acids and their derivatives are well-known for their ability to form complexes with various metal ions. These complexation properties are utilized in various applications, including separation and sensing. The cyano group could also participate in or influence the coordination chemistry. However, specific studies on the metal ion complexation behavior of this compound have not been found in the available literature.
Development of Novel Reagents and Catalysts
The multifunctional nature of this compound makes it a candidate for the development of new reagents and catalysts. The amino, cyano, and carboxylic acid groups can be chemically modified to create more complex molecules with specific functionalities. For example, it could potentially be a precursor for the synthesis of novel heterocyclic compounds or ligands for catalysis. Nevertheless, the current body of scientific literature does not provide specific examples of its use in the development of new reagents or catalysts.
Ligand Design for Catalytic Systems
The structure of this compound is exceptionally well-suited for its role as a ligand in transition metal catalysis. The proximate amino and carboxylic acid groups can act as a bidentate N,O-chelating system, forming a stable five-membered ring with a metal center. This chelation effect enhances the stability of the resulting metal complex. The presence of the electron-withdrawing cyano group at the 6-position significantly influences the electronic environment of the ligand, which in turn modulates the reactivity and selectivity of the catalyst.
In the field of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, the design of the ligand is critical for the efficiency of the catalytic cycle. Ligands stabilize the palladium catalyst, facilitate oxidative addition and reductive elimination steps, and influence the selectivity of the reaction. N,O-bidentate ligands derived from amino acids have been shown to be effective in various palladium-catalyzed transformations.
The this compound framework offers several advantages:
Enhanced Stability: The bidentate chelation to the metal center increases the thermodynamic stability of the catalytic complex, preventing decomposition and improving catalyst turnover numbers.
Structural Rigidity: The aromatic backbone provides a rigid scaffold, which can lead to higher selectivity in catalytic reactions, including stereoselectivity in asymmetric catalysis if a chiral variant were to be used.
While direct catalytic applications of this compound as a primary ligand are an emerging area of research, the principles are well-established with structurally similar molecules. For instance, various aminobenzoic acid derivatives are employed to create catalysts for a range of organic transformations. The performance of such systems underscores the potential of this specific ligand.
| Reaction Type | Aryl Halide | Coupling Partner | Pd-Catalyst System (with Ligand type) | Yield (%) | Reference Concept |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ with an N,O-bidentate ligand | >95 | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ with an N,O-bidentate ligand | 92 | nih.gov |
| Oxidative C-H Arylation | α-Aminocarbonyl compound | Arylboronic acid | Pd(OAc)₂ with 2,2-bipyridine (N,N-ligand) | ~85-95 | nih.govrsc.org |
Precursors for Hypervalent Iodine Reagents
Hypervalent iodine (HVI) reagents are compounds where an iodine atom possesses a formal oxidation state higher than the usual -1. Iodine(III) (λ³-iodanes) and Iodine(V) (λ⁵-iodanes) reagents have become powerful tools in modern organic synthesis, acting as mild and selective oxidants and as efficient group-transfer agents under metal-free conditions. acs.org
Cyclic HVI reagents, such as benziodoxolones, are particularly valued for their enhanced stability and unique reactivity compared to their acyclic counterparts. nih.gov These reagents are typically synthesized from substituted 2-iodobenzoic acids. The synthesis involves the oxidation of the iodine atom using a strong oxidizing agent. nih.gov
To utilize this compound as a precursor for a novel HVI reagent, it would first need to be converted into a 2-iodobenzoic acid derivative. This can be achieved via a Sandmeyer-type reaction, where the 2-amino group is transformed into a diazonium salt and subsequently substituted with iodide. The resulting "2-iodo-6-cyanobenzoic acid" would serve as the direct precursor for the target HVI reagent.
The general synthesis of a cyclic Iodine(III) reagent (a benziodoxolone derivative) from this precursor would proceed as follows:
Oxidation: The 2-iodo-6-cyanobenzoic acid would be treated with an oxidant like Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This process oxidizes the iodine(I) atom to a higher oxidation state.
Cyclization: The oxidized intermediate readily cyclizes to form a stable five-membered ring, yielding the benziodoxolone structure. The resulting HVI reagent would be a "6-cyanobenziodoxolone" derivative (assuming the amino group was replaced).
The presence of the cyano group on the aromatic ring of the HVI reagent would be expected to significantly impact its properties. As a strong electron-withdrawing group, it would increase the electrophilicity and oxidizing potential of the hypervalent iodine center, potentially leading to enhanced reactivity in oxidative transformations.
| Precursor | Oxidizing Agent | Conditions | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Iodobenzoic acid | Oxone / H₂SO₄ | Water, Room Temp | Arylbenziodoxole | Up to 94 | nih.gov |
| 2-Iodobenzoic acid | m-CPBA | CHCl₃, Reflux | Arylbenziodoxole | ~70-85 | nih.gov |
| Substituted 2-Iodobenzoic acid | Potassium persulfate | H₂SO₄ | Arylbenziodoxole | Variable | nih.gov |
| 2-Iodobenzoic acid | Oxone | Water, 70°C | 2-Iodoxybenzoic acid (IBX) | >90 | orientjchem.org |
The development of new HVI reagents with tailored electronic properties is a key area of research, as it allows for fine-tuning of reactivity and the discovery of novel synthetic transformations. The potential HVI reagent derived from this compound represents a promising, yet-to-be-explored, addition to this important class of synthetic tools.
Analytical Methodologies for 2 Amino 6 Cyanobenzoic Acid Research
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of 2-amino-6-cyanobenzoic acid, enabling its separation from impurities, starting materials, and other components in a mixture. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most pertinent methods for this purpose.
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar aromatic compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.
A potential starting point for method development can be inferred from the analysis of the structurally related compound, 2-amino-6-chlorobenzoic acid. sielc.com A reverse-phase HPLC method for this compound utilizes a simple mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention and separation of aminobenzoic acid isomers can be controlled by adjusting the mobile phase composition, specifically the organic modifier concentration, buffer pH, and buffer concentration. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective in enhancing the resolution of isomers and related compounds. helixchrom.com
Table 1: Representative HPLC Conditions for the Analysis of a Structurally Similar Compound (2-Amino-6-chlorobenzoic acid)
| Parameter | Condition |
| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |
| Detection | UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) helixchrom.com |
Note: These conditions are for a related compound and would require optimization for the specific analysis of this compound.
UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. These methods are particularly beneficial for high-throughput analysis and for resolving complex mixtures. A UPLC method for psychoactive substances, for instance, highlights the rapid and sensitive nature of this technique. rsc.orgnih.gov
For this compound, a UPLC method would likely involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The use of smaller particle columns allows for faster flow rates and shorter run times without sacrificing separation efficiency. sielc.com
Advanced Sample Preparation and Derivatization for Analysis
Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. For enhanced detection and improved chromatographic performance, derivatization strategies are often employed.
This compound possesses a primary amino group, which makes it a suitable candidate for pre-column derivatization. This process involves reacting the analyte with a labeling reagent to form a derivative that is more easily detected, typically by fluorescence or UV-Vis absorption at a more favorable wavelength. This is particularly useful for trace-level analysis.
Common derivatization reagents for primary amines and amino acids include:
Phenyl isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active. researchgate.net
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. shimadzu.com
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. shimadzu.com
Anthranilic acid (2-aminobenzoic acid): Used as a fluorescent labeling agent for carbohydrates, demonstrating its utility in derivatization reactions for HPLC with fluorescence detection. oup.comnih.gov
2-(9-Carbazole)-ethyl-chloroformate (CEOC): A fluorescent derivatization reagent developed for the analysis of aromatic amines, forming stable derivatives with strong fluorescence. researchgate.net
The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, and reaction time) must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net
Table 2: Common Pre-column Derivatization Reagents for Aromatic Amines
| Reagent | Functional Group Targeted | Detection Method |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence |
| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Aromatic Amines | Fluorescence |
When analyzing this compound in complex samples such as biological fluids, environmental samples, or reaction mixtures, the sample matrix can significantly impact the analytical results. chromatographyonline.com The matrix is defined as all the components in the sample other than the analyte of interest. chromatographyonline.com Matrix effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification. researchgate.net
For instance, in the analysis of amino acids and biogenic amines in wine, the high sugar concentration was found to influence the analytical response. researchgate.net Similarly, in the analysis of aromatic amines in human urine, sample clean-up using solid-phase extraction (SPE) is necessary to minimize interference from matrix components. nih.govnih.gov
Strategies to mitigate matrix effects include:
Effective sample cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove interfering components.
Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the sample can compensate for matrix effects. researchgate.net
Use of an internal standard: An isotopically labeled analog of the analyte is the ideal internal standard as it will be affected by the matrix in the same way as the analyte.
Integration of Hyphenated Techniques for Comprehensive Characterization
For unambiguous identification and comprehensive structural characterization of this compound and its potential byproducts or metabolites, the integration of chromatographic separation with powerful spectroscopic detection methods is essential. These "hyphenated techniques" provide both separation and structural information in a single analysis.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques in this context.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govnih.gov After separation by HPLC or UPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and then detected by the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which allows for definitive identification and structural elucidation. researchgate.net A rapid LC-MS/MS method for amino acid analysis in veterinary medicine, for example, demonstrates the efficiency and reliability of this technique. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. The resulting derivative can then be separated by gas chromatography and detected by a mass spectrometer. GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. While there is no specific GC-MS method reported for this compound, the analysis of cyanobacterial extracts by GC-MS has shown the presence of various bioactive compounds, including aromatic acids, after derivatization. plantarchives.orgresearchgate.net The NIST WebBook provides mass spectral data for the related compound, o-cyanobenzoic acid, which can be a useful reference. nist.gov
GC-MS and LC-MS for Purity and Identity Confirmation
The definitive identification and purity assessment of this compound are critical for its application in research and synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques routinely employed for these purposes. They provide complementary information regarding the compound's identity, purity, and impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is polar and has a low volatility due to its amino and carboxylic acid functional groups, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a common strategy. sigmaaldrich.com This process replaces the active hydrogens on the amino and carboxylic acid groups with less polar silyl (B83357) groups. sigmaaldrich.com
Once derivatized, the compound can be separated from impurities on a capillary column (e.g., a nonpolar SLB-5ms column) and analyzed by the mass spectrometer. sigmaaldrich.com Identity is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The electron ionization (EI) mass spectrum for the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the loss of silyl groups, the carboxyl group, and other cleavages. For instance, the mass spectrum of the related compound 2-aminobenzoic acid (anthranilic acid) shows a prominent molecular ion and a significant fragment from the loss of a hydroxyl radical. nist.gov Similarly, 2-cyanobenzoic acid's spectrum shows fragments corresponding to the loss of the hydroxyl group and the entire carboxyl group. nist.gov Purity is determined from the gas chromatogram by comparing the peak area of the main compound to the total area of all detected peaks.
Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis This table presents hypothetical parameters based on common methodologies for similar compounds.
| Parameter | Value |
| GC System | |
| Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Derivatization | |
| Reagent | MTBSTFA with Pyridine |
| Reaction | 60 °C for 30 minutes |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
| Ion Source Temp. | 230 °C |
Table 2: Predicted Key Mass Spectral Fragments for this compound (Underivatized, for theoretical interpretation) Fragmentation is predicted based on the structure and known fragmentation of related molecules like anthranilic acid and cyanobenzoic acid. nist.govnist.gov
| m/z Value (Mass/Charge) | Possible Fragment Identity |
| 162 | [M]⁺ (Molecular Ion) |
| 145 | [M - OH]⁺ |
| 144 | [M - H₂O]⁺ |
| 117 | [M - COOH]⁺ |
| 90 | [C₆H₄N]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often preferred for polar and non-volatile compounds like this compound as it typically does not require derivatization. scienceforecastoa.comnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation method.
For analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. Separation occurs on a nonpolar stationary phase, such as a C18 column. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities with different polarities. To improve peak shape and ensure compatibility with mass spectrometry, a small amount of an acid, such as formic acid, is usually added to the mobile phase. sielc.com
The eluent from the HPLC column is directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI allows for the gentle ionization of the analyte directly from the liquid phase, producing protonated molecules [M+H]⁺ (m/z 163.05 for C₈H₆N₂O₂) in positive ion mode or deprotonated molecules [M-H]⁻ (m/z 161.04) in negative ion mode. The accurate mass measurement of this molecular ion provides strong evidence for the compound's identity. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions. Purity is assessed from the chromatogram (e.g., UV or Total Ion Chromatogram) by integrating the peak area of the analyte relative to the total peak area.
Table 3: Illustrative LC-MS Parameters for this compound Analysis This table presents hypothetical parameters based on common methodologies for similar aminobenzoic acid derivatives. sielc.com
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 350 °C |
Hyphenated Spectroscopy for In-situ Reaction Monitoring
Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are crucial for process optimization and control in chemical synthesis. Hyphenated spectroscopic techniques, which couple a spectroscopic instrument directly to a reaction vessel via a probe, enable real-time, in-situ monitoring of a reaction as it proceeds, without the need for sample extraction. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful tool for this purpose.
For a hypothetical synthesis of this compound, for example, through a nucleophilic aromatic substitution reaction where a halogen at the 6-position is displaced by a cyanide group, ATR-FTIR would be invaluable. An ATR probe immersed directly into the reaction mixture continuously records the infrared spectrum of the solution.
The progress of the reaction can be monitored by tracking the changes in the intensity of specific vibrational bands corresponding to the functional groups of reactants, intermediates, and the final product. For this compound, key functional groups provide distinct signals in the mid-infrared region. The appearance and increase in intensity of the nitrile (C≡N) stretching vibration around 2225 cm⁻¹ would be a clear indicator of product formation. Concurrently, one could monitor the disappearance of a reactant's characteristic peak.
By plotting the intensity or peak area of these characteristic bands against time, a kinetic profile of the reaction can be generated. This data provides direct insight into the reaction rate, the influence of process parameters (like temperature or catalyst concentration), and can help identify the formation of any transient intermediates or byproducts, ultimately leading to a more controlled and efficient synthesis.
Table 4: Key Infrared Vibrational Frequencies for In-situ Monitoring of this compound Synthesis
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Monitored Event |
| Nitrile (-C≡N) | Stretching | ~2225 | Product Formation |
| Carboxylic Acid (-COOH) | C=O Stretching | ~1700 | Product / Reactant |
| Carboxylic Acid (-COOH) | O-H Stretching | ~3300-2500 (broad) | Product / Reactant |
| Primary Amine (-NH₂) | N-H Symmetric/Asymmetric Stretching | ~3450-3300 (two bands) | Product / Reactant |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Amino-6-cyanobenzoic acid, and how do reaction parameters influence intermediate stability?
Methodological Answer:
A common approach involves introducing the nitrile group via cyanation reactions, such as nucleophilic substitution on halogenated precursors (e.g., 2-amino-6-chlorobenzoic acid) using copper cyanide or palladium-catalyzed cyanation . Reaction parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading significantly impact intermediate stability. For example, excessive heat may degrade the nitrile group, while improper solvent selection can lead to byproducts. Monitor reaction progress via TLC or HPLC, and optimize quenching conditions to isolate intermediates. Stability tests (e.g., NMR stability assays under varying pH/temperature) are critical for validating intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., -CN stretch ~2200 cm⁻¹, -COOH ~1700 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., substituent effects at positions 2 and 6) and confirms nitrile presence.
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₈H₆N₂O₂).
- XRD : Determines crystalline structure, especially if polymorphs are suspected.
Ensure sample purity via recrystallization (e.g., ethanol/water mixtures) and avoid moisture during analysis to prevent hydrolysis of the nitrile group .
Advanced: How should researchers design experiments to investigate solvent effects on this compound’s catalytic cyclization reactions?
Methodological Answer:
Use a factorial design to test variables:
- Independent Variables : Solvent polarity (e.g., DMSO vs. toluene), temperature (25–100°C), and catalyst type (e.g., Pd/C vs. Cu).
- Dependent Variables : Reaction yield (HPLC quantification), byproduct formation (GC-MS), and reaction time.
Example Workflow :
Screen solvents using a microreactor array to identify polarity trends.
Optimize catalyst loading (e.g., 1–5 mol%) in high-yield solvents.
Validate scalability in batch reactors (1–10 g scale).
Include control experiments (e.g., catalyst-free conditions) and statistical analysis (ANOVA) to isolate solvent effects .
Advanced: What strategies reconcile conflicting data on the thermal stability of this compound in literature?
Methodological Answer:
Systematic Review : Aggregate studies using PRISMA guidelines, filtering for methodology (e.g., DSC vs. TGA), sample purity, and atmosphere (N₂ vs. air) .
Meta-Analysis : Compare decomposition temperatures (Td) across studies. For example, if Study A reports Td = 200°C (N₂) and Study B reports Td = 180°C (air), attribute discrepancies to oxidative degradation.
Replicate Key Studies : Reproduce experiments under standardized conditions (e.g., 5°C/min heating rate, argon atmosphere).
Computational Modeling : Use DFT calculations to predict bond dissociation energies and identify labile groups (e.g., -COOH vs. -CN) .
Basic: What are the key safety protocols for handling and storing this compound?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers. Desiccate with silica gel to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration.
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; consult toxicity data (e.g., LD50 in rodents) for risk assessment .
Advanced: How can computational methods predict this compound’s reactivity in novel reactions?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., nucleophilic aromatic substitution sites).
Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions. For example, the nitrile group may act as a weak electrophile in polar solvents.
Validate predictions with small-scale experiments (e.g., 100 mg reactions) and compare with analogous compounds (e.g., 2-amino-5-cyanobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
